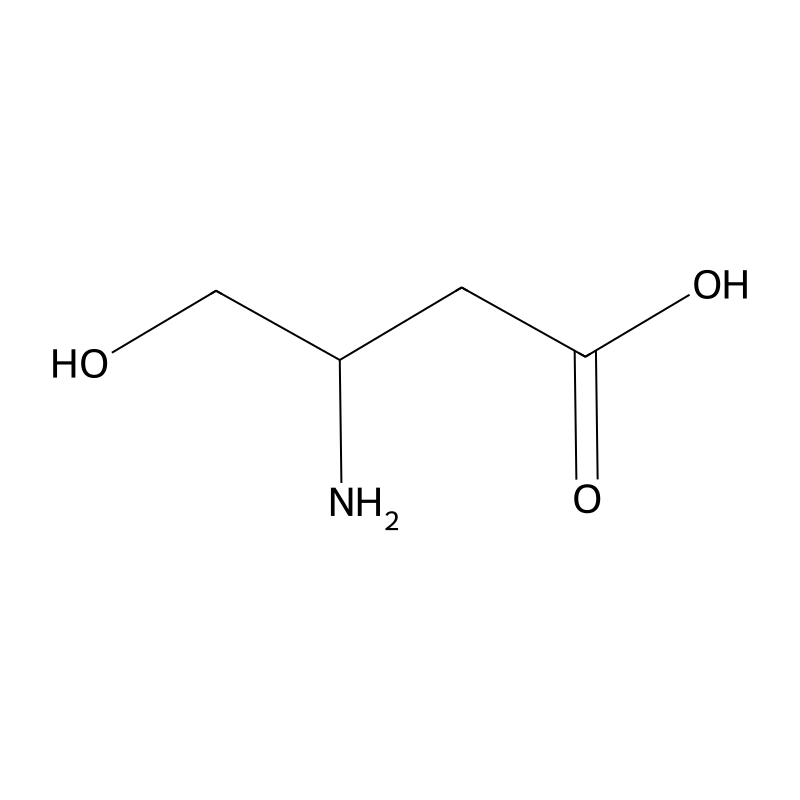

3-Amino-4-hydroxybutyric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical and Pharmacological Properties:

-Amino-4-hydroxybutyric acid (also known as (R)-4-amino-3-hydroxybutyric acid or L-γ-amino-β-hydroxybutyric acid) is a naturally occurring non-proteinogenic amino acid. It differs from the common amino acids by having the amino group on the third carbon (beta position) instead of the second (alpha position) and possessing a hydroxyl group on the fourth carbon.

This unique structure allows it to interact with various neurotransmitter systems in the brain, particularly the GABAergic system. Studies have shown that 3-amino-4-hydroxybutyric acid acts as a modulator of GABA receptors, specifically binding to both GABAA and GABAB receptors []. It also inhibits the reuptake of GABA, further enhancing its inhibitory effects in the central nervous system [].

Potential Therapeutic Applications:

The ability of 3-amino-4-hydroxybutyric acid to modulate GABAergic signaling has led to research exploring its potential therapeutic applications in various neurological disorders. These include:

- Epilepsy: Studies suggest that 3-amino-4-hydroxybutyric acid may have anticonvulsant properties. Animal models have shown its effectiveness in reducing seizure activity [].

- Neurodegenerative diseases: Research is ongoing to investigate the potential benefits of 3-amino-4-hydroxybutyric acid in managing symptoms associated with neurodegenerative diseases like Parkinson's disease and Huntington's disease. However, more research is needed to establish its efficacy and safety in these contexts [].

- Pain management: 3-amino-4-hydroxybutyric acid's ability to modulate pain perception is being explored for potential applications in chronic pain management [].

3-Amino-4-hydroxybutyric acid, also known as (3S)-3-amino-4-hydroxybutanoic acid, is a beta-amino acid characterized by the presence of both an amino group and a hydroxy group on the butanoic acid backbone. Its chemical formula is and it has a molecular weight of approximately 119.12 g/mol. This compound is recognized for its role in various biochemical pathways and is structurally similar to other amino acids, which contributes to its biological significance .

The mechanism of action of 3-AHB is not fully understood. However, due to its structural similarity to GABA (gamma-aminobutyric acid), a major inhibitory neurotransmitter, it is hypothesized to interact with the GABAergic system []. Further research is needed to elucidate the specific mechanisms by which 3-AHB might influence neuronal activity.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Deamination: The amino group can be removed, converting it into a corresponding keto acid.

- Condensation Reactions: It can react with other amino acids to form peptides.

These reactions are crucial in synthetic organic chemistry and biochemistry, particularly in the formation of larger biomolecules .

3-Amino-4-hydroxybutyric acid exhibits various biological activities, including:

- Neurotransmitter Role: It acts as a precursor to neurotransmitters, influencing neurological functions.

- Potential Neuroprotective Effects: Some studies suggest it may have neuroprotective properties, potentially beneficial in conditions like neurodegeneration.

- Involvement in Metabolism: It plays a role in metabolic pathways, particularly in the synthesis of other amino acids and neurotransmitters .

Several methods exist for synthesizing 3-Amino-4-hydroxybutyric acid:

- Chemical Synthesis:

- Starting from butyric acid, various reagents can introduce the amino and hydroxy groups through a series of reactions including alkylation and reduction.

- Biological Synthesis:

- Certain microorganisms can naturally produce this compound through fermentation processes that utilize simple sugars or organic acids as substrates.

- Enzymatic Methods:

Research into the interactions of 3-Amino-4-hydroxybutyric acid with other biomolecules is ongoing. Notable findings include:

- Binding Affinity: Studies have shown that it may interact with specific receptors in the brain, influencing neurotransmitter release.

- Synergistic Effects: When combined with other compounds, it may enhance or modulate biological responses, particularly in neuropharmacology.

These interactions underscore its potential utility in drug development and therapeutic applications .

3-Amino-4-hydroxybutyric acid has several structural analogs that share similar properties. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 4-Amino-3-hydroxybutyric acid | C4H9NO3 | Similar structure; involved in metabolic pathways |

| 2-Amino-3-hydroxybutyric acid | C4H9NO3 | Shares hydroxy group; different amino placement |

| Beta-Alanine | C3H7NO2 | Lacks hydroxy group; primarily used as a supplement |

| D-Beta-Homoserine | C4H9NO3 | Stereoisomer; involved in protein synthesis |

The uniqueness of 3-Amino-4-hydroxybutyric acid lies in its specific arrangement of functional groups which contributes to its distinct biological activities and potential therapeutic applications. Its role as both an amino acid and a precursor to important biomolecules sets it apart from these similar compounds .

Classical Chemical Synthesis Routes

Bromination-Amination Pathway from Crotonic Acid

The bromination-amination pathway represents one of the most extensively studied classical chemical approaches for synthesizing 3-amino-4-hydroxybutyric acid. This three-step methodology was first developed by Pinza and Pifferi in 1978 and utilizes crotonic acid as an inexpensive starting material under mild reaction conditions [1] [2].

Step 1: Wohl-Ziegler Bromination

The initial step involves the bromination of crotonic acid using the Wohl-Ziegler reaction mechanism. Crotonic acid is treated with N-bromosuccinimide in boiling benzene in the presence of 2,2'-azobisisobutyronitrile as a radical initiator [1] [3]. The reaction proceeds through a free-radical chain mechanism where bromine radicals selectively abstract hydrogen atoms from the allylic position, forming 4-bromocrotonic acid. The allylic bromine atom in the resulting product exhibits high reactivity toward nucleophiles due to its favorable electronic properties [4] [5].

Reaction Conditions:

- Solvent: Dry benzene (200 ml)

- Brominating agent: N-bromosuccinimide (45.6 g, 0.25 mol)

- Radical initiator: 2,2'-azobisisobutyronitrile (0.5 g)

- Temperature: Gentle reflux for 2 hours

- Yield: Approximately 85% conversion to 4-bromocrotonic acid [1]

Step 2: Nucleophilic Displacement with Ammonium Hydroxide

The second step involves the displacement of the bromine atom with an amino group using ammonium hydroxide in the presence of excess ammonium chloride. The ammonium chloride serves to minimize the formation of secondary and tertiary amino derivatives [1]. The reaction is performed in an ice-cold solution and requires extended reaction time at room temperature.

Reaction Conditions:

- Nucleophile: Ammonium hydroxide (1.3 L, density 0.89 g/ml)

- Additive: Ammonium chloride (130 g, 2.43 mol)

- Temperature: Ice-cold initially, then room temperature for 16 hours

- Yield: 50% for 4-aminocrotonic acid formation [1]

Step 3: Acid-Catalyzed Hydration

The final step involves the addition of water across the double bond of 4-aminocrotonic acid, catalyzed by a strongly acidic resin in boiling water. This reaction can be regarded as the reverse of the known dehydration of 3-amino-4-hydroxybutyric acid in warm sulfuric acid [1].

Reaction Conditions:

- Catalyst: Amberlite IR 120 acidic resin (260 ml)

- Solvent: Water (600 ml)

- Temperature: Reflux for 16 hours

- Overall yield: 26% for the complete three-step sequence

- Final yield: 57% for the hydration step [1]

Other Chemical Synthesis Approaches

Ethyl Acetoacetate Route

An alternative four-step method involves the bromination of ethyl acetoacetate, followed by reduction of the keto group, displacement of the halogen with ammonium hydroxide, and final hydrolysis of the ester [1]. While this method employs inexpensive starting materials and safe workup procedures, it suffers from significantly limited overall yields due to the low reactivity of ethyl 4-bromo-3-hydroxybutyrate toward nucleophilic displacement reactions.

Epichlorohydrin-Based Synthesis

Industrial applications have utilized the reaction of phthalimide with epichlorohydrin to form 1-chloro-2-hydroxy-3-phthalimidopropane, followed by exchange with alkaline cyanides and final hydrolysis [1]. Despite its industrial relevance, this method presents serious ecological limitations due to the inherent toxicity of epichlorohydrin and cyanides, limiting its sustainable application.

Biocatalytic and Enzymatic Synthesis

Aldolase-Mediated Synthesis

Class II Pyruvate Aldolase Applications

Class II pyruvate aldolases have emerged as highly effective biocatalysts for the stereoselective synthesis of 3-amino-4-hydroxybutyric acid derivatives. These enzymes utilize a metal-dependent mechanism and demonstrate exceptional substrate tolerance toward various aldehydes [6] [7]. The aldolase from Escherichia coli, when expressed as a soluble fusion protein, exhibits remarkable tolerance to formaldehyde concentrations up to 1.4 M, enabling efficient substrate conversion [6].

Reaction Mechanism and Conditions:

- Enzyme: Class II pyruvate aldolase from E. coli

- Substrates: Formaldehyde (donor) and pyruvate (acceptor)

- Buffer: Phosphate buffer, pH 7.5

- Temperature: 30°C

- Product concentration: 0.4 M

- Yields: 86-95%

- Enantiomeric excess: >99% [6] [7]

HBPA Aldolase Synthesis

The trans-o-hydroxybenzylidene pyruvate hydratase-aldolase from Pseudomonas putida represents another highly effective aldolase for synthesizing γ-hydroxy-α-amino acids through tandem aldol addition-transamination reactions [8]. This enzyme demonstrates remarkable efficiency, broad substrate tolerance, and exceptional stereoselectivity that surpasses previously reported pyruvate aldolases.

Key Features:

- Substrate scope: Various nonaromatic aldehydes

- Stereoselectivity: S-selective with >99% ee

- Reaction conditions: Buffer pH 6.5-8.0, room temperature to 50°C

- Yields: 63-97% for aldol adducts [8]

Transaminase Applications

S-Selective Transaminases

S-selective transaminases have been successfully employed for the asymmetric synthesis of 3-amino-4-hydroxybutyric acid from γ-hydroxy-2-oxo acid precursors [8] [9]. These pyridoxal phosphate-dependent enzymes operate through a ping-pong bi-bi mechanism and demonstrate excellent stereochemical control.

Reaction Parameters:

- Cofactor: Pyridoxal phosphate (PLP)

- Temperature range: 30-50°C

- pH optimum: 7.0-8.5

- Amine donors: L-alanine, benzylamine, L-glutamate

- Yields: 70-95%

- Enantiomeric excess: >99% [8] [9]

R-Selective Transaminases

R-selective transaminases provide access to the opposite enantiomer of 3-amino-4-hydroxybutyric acid through similar mechanistic pathways. The availability of both S- and R-selective variants enables the preparation of both enantiomers with high stereochemical purity [8].

Performance Characteristics:

- Substrate scope: β-hydroxy aldehydes and related compounds

- Reaction conditions: Mild temperatures, aqueous buffers

- Yields: 62-74%

- Stereoselectivity: >99% ee for R-enantiomer [8]

Systems Biocatalysis Approaches

Aldolase-Transaminase Cascade Systems

Systems biocatalysis approaches combining aldolases and transaminases in one-pot reactions represent highly efficient methodologies for 3-amino-4-hydroxybutyric acid synthesis [6] [7]. These cascade systems couple aldol reactions with subsequent stereoselective transamination, utilizing formaldehyde and alanine as sole starting materials.

Cascade Configuration 1: HBPA/Benzylamine/Transaminase System

This three-component system employs HBPA for aldol addition, benzylamine as amine donor, and specific transaminases for subsequent amination [8]. The system demonstrates broad substrate tolerance and enables conversion of structurally diverse aldehydes.

Operational Parameters:

- Components: HBPA aldolase, benzylamine, transaminase T039

- Substrates: Various aldehydes, pyruvate

- Reaction format: One-pot, two-step sequence

- Yields: 80-95%

- Stereoselectivity: Tunable with >99% ee [8]

Cascade Configuration 2: HBPA/Glutamate/BCAT/AspAT System

This more complex cascade utilizes L-glutamate as amine donor with a double enzyme system comprising branched-chain α-amino acid aminotransferase and aspartate aminotransferase [8]. The system provides enhanced selectivity and can be operated in whole-cell formats.

Advantages:

- Improved selectivity for 2-oxo acids

- Reduced side reactions with remaining aldehydes

- Whole-cell implementation capability

- Cofactor regeneration integration [8]

One-Pot Cyclic Cascade Systems

Advanced systems biocatalysis approaches have developed one-pot cyclic cascades that achieve substrate cycling and product accumulation through carefully balanced enzyme activities [6]. These systems demonstrate productivities exceeding 80 g L⁻¹ d⁻¹ with exceptional stereochemical control.

Stereoselective Synthesis Strategies

Production of (S)-3-Amino-4-hydroxybutyric Acid

Enantioselective Michael Addition Approaches

The development of artificial "Michaelases" through protein engineering has enabled highly enantioselective synthesis of S-configured 3-amino-4-hydroxybutyric acid derivatives [10]. These engineered enzymes, derived from 4-oxalocrotonate tautomerase, catalyze Michael-type additions with exceptional stereochemical control.

Enzyme Engineering and Optimization:

- Parent enzyme: 4-oxalocrotonate tautomerase

- Key mutations: L8Y/M45Y/F50A

- Substrate scope: Acetaldehyde addition to nitroalkenes

- Reaction medium: Aqueous buffer with ethanol cosolvent

- Enantioselectivity: 99:1 enantiomeric ratio

- Yields: 64-97% for γ-nitroaldehyde intermediates [10]

Cascade Integration for Complete Synthesis

The engineered Michaelase has been successfully integrated into one-pot cascade reactions combining enzymatic Michael addition, aldehyde oxidation, and chemical reduction steps [10]. This three-step chemoenzymatic approach provides direct access to pharmaceutically relevant GABA analogues.

Process Characteristics:

- Step 1: Enantioselective Michael addition (Michaelase)

- Step 2: Aldehyde oxidation (aldehyde dehydrogenase)

- Step 3: Nitro group reduction (nickel boride)

- Overall yields: Up to 70%

- Stereochemical purity: 99:1 enantiomeric ratio [10]

Aldolase-Based Stereoselective Routes

Class II pyruvate aldolases provide direct access to S-configured products through their inherent stereochemical preferences [6] [7]. The combination with S-selective transaminases creates a fully stereocontrolled synthetic pathway.

Production of (R)-3-Amino-4-hydroxybutyric Acid

Hydroxyproline Ester Methodology

The most extensively developed route to R-configured 3-amino-4-hydroxybutyric acid utilizes (2S,4R)-4-hydroxyproline ester hydrochloride as starting material [11]. This methodology provides high yields and excellent stereochemical control through a well-defined multi-step sequence.

Step 1: Ester Liberation

The hydroxyproline ester is liberated from its hydrochloride salt using alkali metal methoxides or ethoxides in the corresponding alcohol solvent [11].

Reaction Conditions:

- Reagent: Sodium methoxide in absolute methanol (preferred)

- Stoichiometry: 1.0-1.05 molar equivalents

- Temperature: 15-25°C

- Time: Complete within 1-2 hours [11]

Step 2: Chlorination and Dehydrochlorination

The liberated ester undergoes chlorination with t-butyl hypochlorite followed by dehydrochlorination with triethylamine to form the corresponding (R)-4-hydroxy-1-pyrroline-2-carboxylic acid ester [11].

Optimized Conditions:

- Chlorinating agent: t-Butyl hypochlorite (1.0-1.02 equivalents)

- Base: Triethylamine (1.0-1.03 equivalents)

- Solvent: Tetrahydrofuran or 1,2-dimethoxyethane

- Temperature: -40°C to -20°C for chlorination, -20°C to +10°C for elimination

- Yield: 89% for this step [11]

Step 3: Oxidative Ring Opening

The pyrroline intermediate undergoes oxidative ring opening using hydrogen peroxide in alkaline solution, followed by acidification to yield (R)-4-hydroxy-2-pyrrolidone [11].

Process Parameters:

- Oxidant: 30% aqueous hydrogen peroxide (1.0-1.03 equivalents)

- Base: Sodium hydroxide solution

- Temperature: 20-40°C

- Yield: 94% after purification [11]

Step 4: Hydrolytic Ring Opening

The final step involves acid-catalyzed hydrolysis of the pyrrolidone ring to yield (R)-3-amino-4-hydroxybutyric acid [11].

Hydrolysis Conditions:

- Acid: 4-6N hydrochloric acid (5-6 molar equivalents)

- Temperature: 90°C to reflux

- Time: Extended heating under reflux

- Final yield: 85-95% for pure product [11]

Enzymatic Resolution Approaches

Enzymatic resolution of racemic intermediates provides an alternative route to R-configured products . Lipase-catalyzed enantiomer separation has been successfully employed using Candida antarctica lipase B, achieving >99% enantiomeric excess for R-enantiomers .

Resolution Parameters:

- Enzyme: Candida antarctica lipase B

- Substrate: Racemic 3-hydroxy-4-(tosyloxy)butanenitrile

- Solvent: tert-Butyl methyl ether

- Selectivity: >99% enantiomeric excess

- Application: Precursor to carnitine and related compounds

Green Chemistry Approaches

Biocatalytic Conversion from Renewable Feedstocks

Green chemistry approaches for 3-amino-4-hydroxybutyric acid synthesis emphasize the utilization of renewable biomass-derived substrates and environmentally benign reaction conditions [13] [14]. These methodologies address growing concerns about sustainability and environmental impact in chemical manufacturing.

Biomass-Derived Substrate Utilization

Recent developments have demonstrated the direct conversion of lignocellulosic biomass-derived α-hydroxyl acids into α-amino acids, including structural analogues of 3-amino-4-hydroxybutyric acid [14]. This approach employs heterogeneous catalysts that facilitate dehydrogenation-reductive amination pathways.

Catalyst System:

- Active catalyst: Ruthenium nanoparticles supported on carbon nanotubes (Ru/CNT)

- Mechanism: Dehydrogenation-reductive amination pathway

- Rate-determining step: Dehydrogenation of α-hydroxyl acids

- Enhancement factor: Reversible ammonia interaction with ruthenium [14]

Process Advantages:

- Renewable feedstock utilization

- High yields (43% for glucose to alanine conversion)

- Comparable efficiency to microbial cultivation processes

- Reduced environmental impact [14]

Visible-Light-Driven Amino Acid Synthesis

Photocatalytic approaches using visible light represent emerging green chemistry methodologies for amino acid synthesis from biomass-based feedstocks [13]. These processes operate under mild conditions and utilize renewable energy sources.

Photocatalytic System:

- Catalyst: Ultrathin CdS nanosheets

- Light source: Visible light irradiation

- Temperature: 50°C

- Nitrogen source: Ammonia

- Substrate: Biomass-derived α-hydroxyl acids and glucose [13]

Performance Characteristics:

- Enhanced activity: Order of magnitude higher than commercial CdS

- Mechanism: Preferential oxygen-centered radical formation

- One-pot capability: Direct glucose to amino acid conversion

- Environmental benefits: Mild conditions, renewable substrates [13]

pH-Regulated Biotransformation

Microbial whole-cell catalysis using Gluconobacter oxydans provides environmentally friendly hydroxyl acid synthesis through pH-regulated divergent pathways [15]. This approach offers high product purity and meets core green chemistry requirements.

Biotransformation Parameters:

- Biocatalyst: Gluconobacter oxydans whole cells

- Substrates: Linear diols (ethylene glycol, 1,3-propanediol, 1,4-butanediol)

- Products: Corresponding hydroxyl acids

- Reaction rates: 0.68-2.23 g/L/h

- Advantages: High purity, environmentally friendly, renewable catalyst [15]

Sustainable Catalyst Development

The development of sustainable catalytic systems for amino acid synthesis emphasizes catalyst recyclability, reduced waste generation, and minimal environmental impact [16] [17]. These approaches incorporate principles of atom economy and process intensification.

Key Features of Sustainable Catalysts:

- Heterogeneous catalyst systems for easy separation and recycling

- Reduced use of toxic organic solvents

- Integration of cofactor regeneration systems

- Minimal waste stream generation

- Compatibility with continuous processing [17]